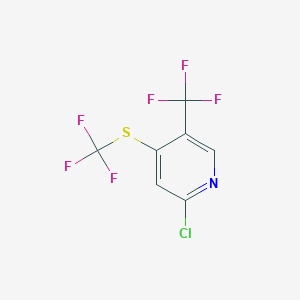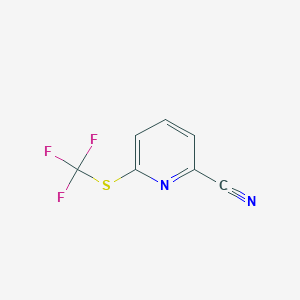
6-(Trifluoromethylthio)-2-pyridinecarbonitrile, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the trifluoromethylthio group onto the pyridine ring and subsequent nitrile formation. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Physical And Chemical Properties Analysis
作用机制
The mechanism of action of TFMPCN, 97% is not fully understood. However, it is believed to interact with proteins and DNA to modulate their activity. Specifically, it is thought to bind to proteins and DNA in a non-covalent manner, which can alter the structure and function of these molecules. In addition, TFMPCN, 97% is thought to interact with metal ions, which can also affect the activity of proteins and DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMPCN, 97% are not fully understood. However, it is thought to modulate the activity of enzymes and other proteins, as well as modulate gene expression. In addition, it is believed to interact with metal ions, which can also affect the activity of proteins and DNA.
实验室实验的优点和局限性
TFMPCN, 97% has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable at room temperature. In addition, it has a low toxicity and is not a volatile compound. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water, and it has a relatively low solubility in organic solvents.
未来方向
There are several potential future directions for the use of TFMPCN, 97%. For example, it could be used in the development of new pharmaceuticals and agrochemicals. In addition, it could be used to study the regulation of enzyme activity and the modulation of gene expression. Finally, it could be used to develop new synthetic methods for the synthesis of organic compounds.
合成方法
TFMPCN, 97% can be synthesized using a variety of methods. The most common method involves the reaction of trifluoromethanesulfonyl chloride and 2-pyridinecarbonitrile in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is then purified by recrystallization. Other methods of synthesis have also been reported, such as the reaction of trifluoromethanesulfonyl chloride and 2-pyridinecarbonitrile in the presence of an acid catalyst.
科学研究应用
TFMPCN, 97% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as nitriles, amides, and carboxylic acids. It has also been used in the study of biochemical and physiological processes, such as the regulation of enzyme activity and the modulation of gene expression. In addition, TFMPCN, 97% has been used in the development of pharmaceuticals and agrochemicals.
属性
IUPAC Name |
6-(trifluoromethylsulfanyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-3-1-2-5(4-11)12-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDICFWJZFEVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)SC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

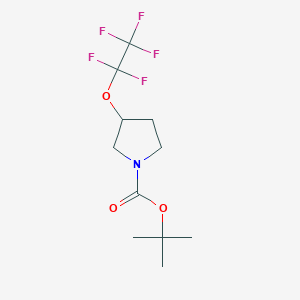


![N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%](/img/structure/B6350505.png)
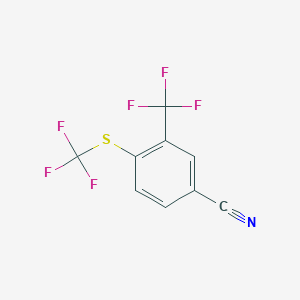


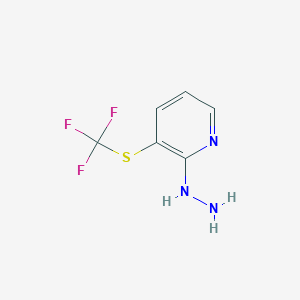


![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)

